molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0

1,3-Dihydro-2-benzofuran-5-ylmethanol

Cat. No. B1320279
CAS RN: 89424-84-0
M. Wt: 150.17 g/mol
InChI Key: VPKXUXMJVPZFBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is C9H10O2 . The molecular weight is 150.18 . The InChI code is 1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 .


Physical And Chemical Properties Analysis

The melting point of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is between 70-71 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “1,3-Dihydro-2-benzofuran-5-ylmethanol”, have shown strong anti-tumor activities . They can potentially be used in the development of new anticancer drugs .

Antibacterial Activity

Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . They could be used in the development of drugs to combat oxidative stress, which is implicated in various diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . For instance, the cell viability and proliferation rates of nine hybrid derivatives were tested against human breast cancer (MCF-7) cells .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis of Complex Benzofuran Derivatives

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Benzofuran Ring Systems

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Safety and Hazards

The safety information available indicates that “1,3-Dihydro-2-benzofuran-5-ylmethanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXUXMJVPZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600196
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89424-84-0
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dihydro-2-benzofuran-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round bottom flask with reflux condenser were placed 1.0 g of 3-Prop-2-ynyloxy-propyne and 2.08 g of propargylic alcohol in 10 ml ethanol, followed by the addition of 9.8 mg of tris(triphenylphosphine)rhodium chloride (Wilkinson catalyst) at room temperature. The reaction was heated up to 70° C., while the reaction colour turned yellow rapidly. After 1 day stirring at r.t., TLC analysis showed complete conversion of the starting material. The solvent was evaporated, diluted with DCM and extracted with H2O, dried over MgSO4. The brown mixture was purified by flash chromatography using 8/2 cyclohexane/AcOEt as mobile phase affording (1,3-Dihydro-isobenzofuran-5-yl)-methanol as a colourless pure solid (0.92 g, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.8 mg
Type
catalyst
Reaction Step Four

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